molecular formula C7H5N3O3 B1447153 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1820665-54-0

6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B1447153
M. Wt: 179.13 g/mol
InChI Key: QHJFNNPABOWWDY-UHFFFAOYSA-N
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Description

6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions. They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized from 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles reacted with malononitrile under mild experimental conditions . This reaction leads to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines when carried out in the presence of DBU .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be represented by the InChI code: 1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,11,12)(H,8,9,10) .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to undergo various chemical reactions. For instance, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile under mild experimental conditions and led to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines .


Physical And Chemical Properties Analysis

The molecular weight of 6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is 163.14 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Chemical Synthesis and Pharmacological Potential

6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound that finds relevance in the synthesis of pharmacologically active molecules. It serves as a key scaffold in the design of selective inhibitors targeting specific proteins involved in inflammatory responses. One notable application is in the development of p38α MAP kinase inhibitors, which play a crucial role in mediating proinflammatory cytokine release. Researchers have synthesized compounds with tri- and tetra-substituted imidazole scaffolds, demonstrating selective inhibition of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are designed to bind to the ATP pocket of the kinase, replacing ATP and achieving high selectivity and potency. The research emphasizes the importance of the substituted pyridine ring in enhancing inhibitory activity and selectivity over other kinases, showcasing the compound's potential in designing new anti-inflammatory drugs (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Biotechnological and Environmental Applications

In biotechnological and environmental contexts, the structural motifs of 6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid and related compounds have been explored for their potential in various applications. These compounds are involved in the study of heterocyclic N-oxide molecules, highlighting their importance in organic synthesis, catalysis, and medicinal applications. N-oxide derivatives show a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The versatility of these heterocyclic N-oxide motifs, derived from structures similar to 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, underscores their significance in advancing chemistry and drug development research (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Analytical and Synthetic Chemistry

The chemical framework of 6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is instrumental in analytical and synthetic chemistry, especially in the development of novel synthetic pathways and analytical methods. Its structure is pivotal in synthesizing imidazopyridine-based derivatives, which are investigated for their potential as inhibitors against multi-drug-resistant bacterial infections. These studies demonstrate the compound's foundational role in generating new classes of antibiotics, highlighting the importance of fused pyridines in medicinal chemistry for their broad pharmacological activities (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Future Directions

Imidazo[4,5-b]pyridines have been found to have a wide range of applications in medicinal chemistry . They have the potential to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that 6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid and its derivatives could have potential applications in the development of new drugs for various disease conditions.

properties

IUPAC Name

6-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-3-1-8-6-5(9-2-10-6)4(3)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJFNNPABOWWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=N1)N=CN2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 2
6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 3
6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 4
6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 5
6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 6
6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

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